REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH:4]([C:7]1([C:18]#[N:19])[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([Cl:16])[CH:14]=2)[NH:9][C:8]1=[O:17])C#N.Cl.C(O)(=[O:24])C>CO>[Cl:16][C:13]1[CH:14]=[C:15]2[C:7]3([CH2:4][C:3](=[O:2])[NH:19][C:18]3=[O:24])[C:8](=[O:17])[NH:9][C:10]2=[CH:11][CH:12]=1
|
Name
|
(5-chloro-3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)-cyanoacetic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C#N)C1(C(NC2=CC=C(C=C12)Cl)=O)C#N)=O
|
Name
|
intermediate 5
|
Quantity
|
53.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring, for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
heated cautiously
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to give a yellow suspension
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid residue, which
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
the crude 5-chloro-1H-spiro[indole-3,3′-pyrrolidine]-2,2′,5′-trione was removed by filtration
|
Type
|
WASH
|
Details
|
washed with cold glacial acetic acid (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
diethyl ether (100 ml) and dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
CUSTOM
|
Details
|
A second crop was obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent in vacuo from the combined acetic acid filtrates
|
Type
|
CUSTOM
|
Details
|
the purification procedure
|
Type
|
CUSTOM
|
Details
|
to give a total of 30.5 g (66%)
|
Type
|
CUSTOM
|
Details
|
Sufficiently pure by 1H NMR for subsequent reaction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=CC1)NC(C21C(NC(C1)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |